Butanoic acid, 4-[(4-methylphenyl)amino]-4-oxo-, methyl ester Butanoic acid, 4-[(4-methylphenyl)amino]-4-oxo-, methyl ester
Brand Name: Vulcanchem
CAS No.: 86396-51-2
VCID: VC15683506
InChI: InChI=1S/C12H15NO3/c1-9-3-5-10(6-4-9)13-11(14)7-8-12(15)16-2/h3-6H,7-8H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol

Butanoic acid, 4-[(4-methylphenyl)amino]-4-oxo-, methyl ester

CAS No.: 86396-51-2

Cat. No.: VC15683506

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

Butanoic acid, 4-[(4-methylphenyl)amino]-4-oxo-, methyl ester - 86396-51-2

Specification

CAS No. 86396-51-2
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
IUPAC Name methyl 4-(4-methylanilino)-4-oxobutanoate
Standard InChI InChI=1S/C12H15NO3/c1-9-3-5-10(6-4-9)13-11(14)7-8-12(15)16-2/h3-6H,7-8H2,1-2H3,(H,13,14)
Standard InChI Key CYAZPJCQYPSCLM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CCC(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Butanoic acid, 4-[(4-methylphenyl)amino]-4-oxo-, methyl ester features a hybrid structure integrating ester, amide, and aromatic functionalities. The molecule comprises:

  • A methyl ester group at the terminal carboxyl position, enhancing volatility and solubility in organic solvents.

  • A 4-oxobutanoate chain serving as a flexible linker between the ester and amide groups.

  • A p-toluidine moiety (4-methylphenylamine) attached via an amide bond, contributing to lipophilicity and hydrogen-bonding capacity.

Key Physicochemical Data

PropertyValue
Molecular FormulaC₁₂H₁₅NO₃
Molecular Weight221.25 g/mol
CAS Registry Number86396-51-2
SolubilityModerate in polar solvents (e.g., THF, dichloromethane); low in water
StabilityStable at room temperature; degrades under strong acidic/basic conditions

The compound’s logP value (estimated at ~2.1) suggests moderate lipophilicity, facilitating membrane permeability in biological systems. Its crystalline solid state at room temperature transitions to a viscous liquid above 40°C, as inferred from analogs like methyl 4-oxobutanoate .

Synthesis and Manufacturing

Stepwise Synthesis Protocol

The synthesis involves a three-step sequence optimized for yield and purity:

  • Formation of 4-Oxobutanoic Acid Intermediate:

    • Starting with succinic anhydride, nucleophilic acyl substitution with methanol yields methyl succinate.

    • Selective oxidation at the γ-position using pyridinium chlorochromate (PCC) generates methyl 4-oxobutanoate .

  • Amidation with p-Toluidine:

    • The ketone group undergoes nucleophilic attack by 4-methylaniline in anhydrous dichloromethane.

    • Triethylamine (2.5 equiv) neutralizes HCl byproducts, driving the reaction to completion.

  • Purification:

    • Crude product is washed with 5% NaHCO₃, dried over MgSO₄, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Critical Reaction Parameters

  • Temperature: Maintained at 0–5°C during amidation to minimize side reactions.

  • Solvent Choice: Dichloromethane ensures optimal solubility of both polar and nonpolar reactants.

  • Catalyst: Triethylamine enhances reaction kinetics by scavenging protons.

Chemical Reactivity and Functional Transformations

The compound’s multifunctional architecture permits diverse chemical modifications:

Hydrolysis Reactions

  • Acidic Hydrolysis: Concentrated HCl (6M) cleaves the methyl ester to yield 4-[(4-methylphenyl)amino]-4-oxobutanoic acid, a potential prodrug candidate.

  • Basic Hydrolysis: NaOH/ethanol selectively saponifies the ester without affecting the amide bond, producing the sodium salt.

Nucleophilic Substitutions

  • Aminolysis: Primary amines displace the methyl ester group under refluxing conditions, forming secondary amides. For example, reaction with benzylamine generates 4-[(4-methylphenyl)amino]-4-oxo-N-benzylbutanamide.

  • Grignard Additions: The ketone group reacts with organomagnesium reagents (e.g., CH₃MgBr) to form tertiary alcohols, though steric hindrance from the p-toluidine group limits yields .

Cyclization Pathways

Under Dean-Stark conditions, intramolecular cyclization produces pyrrolidinone derivatives, leveraging the proximity of the amide nitrogen and carbonyl groups.

ConditionSpecification
Temperature-20°C in sealed ampules
Light ExposureAmber glass containers
Humidity<10% RH with desiccant

Related Compounds and Structural Analogs

Methyl 4-([1-Methyl-1-(4-Methyl-3-Cyclohexenyl)ethyl]amino)-4-Oxobutanoate

  • Structure: Cyclohexenyl substituent increases steric bulk, reducing enzymatic degradation rates .

  • Application: Investigated as a sustained-release drug delivery scaffold .

4-([[(4-Methylphenyl)Amino]Carbonyl]Amino)Butanoic Acid

  • Feature: Carboxylic acid terminus enhances water solubility (12 mg/mL vs. 0.8 mg/mL for the methyl ester).

  • Use: Chelating agent for heavy metal ion removal in wastewater treatment.

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